2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H25ClFN5O3 and its molecular weight is 497.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in various chemical synthesis processes. For instance, one study outlines the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, which demonstrates the compound's role in creating structurally diverse molecules (Saad, Osman, & Moustafa, 2011). Another research discusses reactions of anthranilamide with isocyanates, which is related to the synthesis of dihydro-oxazolo and dihydro-oxazino quinazolinones, indicating the compound's utility in forming complex heterocyclic structures (Chern et al., 1988).
Pharmacological Research
In the context of pharmacological research, this compound is part of the synthesis of novel triazoloquinazolinones with benzodiazepine binding activity. Such studies are significant for developing new pharmacological agents with potential therapeutic applications (Francis et al., 1991).
Application in Cascade Cyclization Reactions
The compound also plays a role in cascade cyclization reactions. For instance, a study explores the condensation of triamino triazole with aromatic aldehydes and cycloalkanones, leading to the formation of triazoloquinazolinones (Lipson et al., 2006). This process is crucial in the synthesis of complex organic molecules and has implications in various chemical and pharmaceutical research fields.
Antagonist Properties
This compound is also involved in the study of derivatives of the triazoloquinazoline adenosine antagonist, where it is used to explore the affinity and selectivity of these derivatives for different receptor subtypes. This is particularly important in the development of selective drugs for various therapeutic applications (Kim, Ji, & Jacobson, 1996).
Fluorescence and Photophysical Properties
The compound also finds application in the study of UV-light induced domino type reactions, contributing to the synthesis of nitrogen ring junction quinazolines with unique photophysical properties. This is significant for the development of new materials with potential applications in optics and electronics (Palaniraja & Roopan, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Mode of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating pro-oncogenic cell survival proteins .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClFN5O3/c1-2-12-30-23(34)17-11-10-15(22(33)28-16-6-3-4-7-16)13-21(17)32-24(30)29-31(25(32)35)14-18-19(26)8-5-9-20(18)27/h5,8-11,13,16H,2-4,6-7,12,14H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBCQBSBOGVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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